WEHI-539 hydrochloride
Vue d'ensemble
Description
WEHI-539 hydrochloride is a small-molecule inhibitor of BCL XL . It was designed as a BCL-XL inhibitor with high affinity . It interacts with the binding groove of BCL-XL with a Kd value of 0.6 nM .
Molecular Structure Analysis
The empirical formula of WEHI-539 hydrochloride is C31H29N5O3S2 · xHCl . Its molecular weight is 583.72 (free base basis) . The exact mass is 619.15 .Chemical Reactions Analysis
WEHI-539 hydrochloride blocks Bcl-XL from targeting the BH3 domain of the pro-apoptotic family member Bim with high potency (IC50 = 1.1 nM), exhibiting no inhibitory potency against Mcl-1-BimBH3 interaction (IC50 >10 μM) .Physical And Chemical Properties Analysis
WEHI-539 hydrochloride is a faint yellow to dark orange powder . It is soluble in DMSO at 2 mg/mL, but insoluble in water and ethanol . It should be stored at -20°C .Applications De Recherche Scientifique
Application Summary
WEHI-539 is an apoptosis inducer that selectively targets Bcl-XL, a prosurvival protein within the Bcl-2 family. Unlike other Bcl-2 inhibitors, such as ABT-737, WEHI-539 exhibits distinct binding properties. It has a high affinity for Bcl-XL (KD = 0.6 nM), showing 500-fold selectivity over Bcl-2 and 400-fold selectivity over Bcl-W, Mcl-1, and A1 . This specificity makes it a promising candidate for cancer therapy.
Results and Outcomes
The outcomes obtained from WEHI-539 studies include:
- Potent Apoptosis Induction : WEHI-539 induces apoptosis in both human and murine cell cultures. Notably, it selectively antagonizes Bcl-XL prosurvival activity, leading to cell death (EC50 <10 nM in Mcl-1-knockout MEF, <0.5 nM in mouse platelets, and <32 nM in human platelets) .
- Bcl-XL Inhibition : WEHI-539 effectively blocks Bcl-XL from interacting with the BH3 domain of the pro-apoptotic family member Bim (IC50 = 1.1 nM). It does not inhibit Mcl-1-BimBH3 interaction .
- Promising Therapeutic Potential : These results suggest that WEHI-539 could be a valuable therapeutic agent for cancer treatment, particularly in cases where Bcl-XL overexpression contributes to cell survival .
Propriétés
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2.ClH/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31;/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38);1H/b35-24+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBYTVIQTMIXGA-DYICZVFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
WEHI-539 HCl |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.